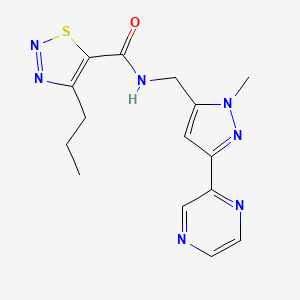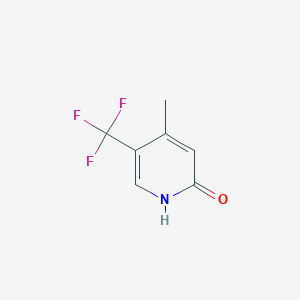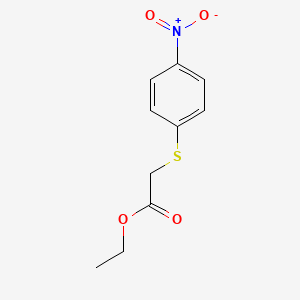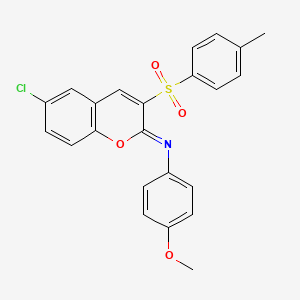![molecular formula C18H21ClN2O2 B2923474 2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 1552163-47-9](/img/structure/B2923474.png)
2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, neurotransmitters, and neuromodulators.
Mode of Action
The compound likely interacts with its targets, such as MAOs, by binding to their active sites and inhibiting their function . This inhibition could result in an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine, in the brain.
Biochemical Pathways
The compound’s action on MAOs affects the monoaminergic system, which includes several biochemical pathways. These pathways are involved in the synthesis, storage, release, and degradation of monoamines . The inhibition of MAOs can lead to an increase in the concentration of these monoamines, affecting various physiological functions, including mood regulation, attention, and pain perception.
Action Environment
Environmental factors, including temperature, pH, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by its storage conditions . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s diet, the presence of other medications, and individual genetic variations affecting drug metabolism.
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have diverse biological activities .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Propiedades
IUPAC Name |
2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-21-13-5-3-12(4-6-13)18-15(9-10-19)16-11-14(22-2)7-8-17(16)20-18;/h3-8,11,20H,9-10,19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKYICHYCXNYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)OC)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2923396.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2923398.png)

![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)



![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)


